molecular formula C8H3ClN2S B8687909 2-Chlorobenzo[d]thiazole-4-carbonitrile CAS No. 1175278-52-0

2-Chlorobenzo[d]thiazole-4-carbonitrile

Cat. No.: B8687909
CAS No.: 1175278-52-0
M. Wt: 194.64 g/mol
InChI Key: HLUUWQHBUSRCAN-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazole-4-carbonitrile is a versatile benzothiazole derivative of high interest in medicinal and organic chemistry research. Benzothiazoles bearing electron-withdrawing groups, such as chloro and cyano substituents, are valuable scaffolds due to their diverse biological activities and utility as synthetic intermediates . The carbonitrile group at the 4-position offers a reactive handle for further functionalization, allowing researchers to synthesize a wide array of more complex molecules, including amides, amidines, and carboxylic acids, through nucleophilic attack or hydrolysis . The presence of a chlorine atom on the thiazole ring further enhances its reactivity, making it a suitable substrate for metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific biological data for this isomer may be limited, related 2-cyanobenzothiazoles have demonstrated significant potential in therapeutic research, particularly in the development of anti-cancer agents . Furthermore, cyanobenzothiazole derivatives have become indispensable tools in bioconjugation and biorthogonal ligation reactions, enabling the specific labeling of peptides and the assembly of biomolecules under physiological conditions . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1175278-52-0

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

2-chloro-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H3ClN2S/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H

InChI Key

HLUUWQHBUSRCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chlorobenzo[d]thiazole-4-carbonitrile and Analogs

Compound Name CAS Number Molecular Formula Functional Groups Synthesis Highlights Yield Applications/Notes
This compound Not explicitly stated C₈H₃ClN₂S Cl (C2), CN (C4) POCl₃-mediated chlorination >96% Kinase inhibition, anticancer
4-Chlorobenzo[d]thiazole-2-carbonitrile 1188232-19-0 C₈H₃ClN₂S Cl (C4), CN (C2) Not detailed N/A Lab reagent (Indagoo brand)
Methyl 2-chlorobenzo[d]thiazole-4-carboxylate 1208225-86-8 C₉H₅ClNO₂S Cl (C2), COOCH₃ (C4) Esterification of precursor 98% Heterocyclic intermediate
2-Chlorobenzo[d]thiazole-5-carbonitrile N/A C₈H₃ClN₂S Cl (C2), CN (C5) Not detailed N/A Benzothiazole derivative
2-(Aminomethyl)-1,3-thiazole-4-carbonitrile 302341-70-4 C₅H₅N₃S CN (C4), NH₂CH₂ (C2) Multi-step amine functionalization ~88% Precursor for bioactive molecules

Structural and Functional Differences

Positional Isomerism: this compound vs. 4-Chlorobenzo[d]thiazole-2-carbonitrile: The interchange of chlorine and nitrile positions alters electronic effects. 2-Chlorobenzo[d]thiazole-5-carbonitrile: Nitrile at C5 instead of C4 may reduce steric hindrance in aromatic stacking interactions, influencing crystallinity or solubility .

Functional Group Variations: Methyl 2-chlorobenzo[d]thiazole-4-carboxylate: Replacement of nitrile with an ester group increases hydrophobicity and susceptibility to hydrolysis, limiting stability under acidic/basic conditions . 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile: The aminomethyl group introduces a nucleophilic site for further derivatization (e.g., amide bond formation) .

Preparation Methods

Stepwise Synthesis from 2-Mercaptobenzo[d]thiazole-4-carbonitrile

The primary synthetic pathway begins with 2-mercaptobenzo[d]thiazole-4-carbonitrile (compound 2), which undergoes chlorination to yield the target compound. The reaction sequence, as detailed in Scheme 1 of the referenced study, involves:

  • Cyclization and Thiol Introduction :

    • Starting Material : 2-Aminothiophenol derivatives.

    • Reagents : Potassium ethylxanthate in dimethylformamide (DMF).

    • Conditions : Heating at 150°C for 1 hour, followed by 12 hours at 180°C.

    • Outcome : Formation of 2-mercaptobenzo[d]thiazole-4-carbonitrile (compound 2) as a brown solid.

  • Chlorination with Phosphorus Oxychloride :

    • Reagents : Phosphorus oxychloride (POCl₃).

    • Conditions : Stirring at 100°C for 2 hours.

    • Outcome : Conversion to 2-chlorobenzo[d]thiazole-4-carbonitrile (compound 3) as a gray semisolid.

Table 1: Summary of Key Synthesis Steps

StepReactantReagentConditionsProductYield/Purity
12-AminothiophenolK ethylxanthate150°C → 180°C, 13h2-Mercaptobenzo[d]thiazole-4-carbonitrileCrude (1.85 g)
2Compound 2POCl₃100°C, 2hThis compoundCrude (2.5 g)

Mechanistic Insights

The chlorination step (Step 2) proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid. The sulfur atom in the thiazole ring facilitates electron withdrawal, enhancing reactivity at the 2-position. This mechanism ensures selective chlorination without disrupting the nitrile group at the 4-position.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent Choice : DMF and N-methylpiperidinone are critical for solubilizing intermediates and stabilizing reactive species. Polar aprotic solvents prevent premature hydrolysis of intermediates.

  • Temperature Control : Maintaining 100°C during chlorination ensures complete conversion while minimizing side reactions such as ring degradation.

Analytical Characterization

Monitoring Reaction Progress

  • Thin-Layer Chromatography (TLC) : Used to track the disappearance of starting materials and emergence of products.

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weights of intermediates, particularly for compound 3 (m/z = 195.6 for C₈H₃ClN₂S).

Purity Assessment

  • Recrystallization : Crude products are washed with diethyl ether and pentane to remove residual solvents and byproducts.

  • Column Chromatography : Employed in later steps (e.g., compound 10a-10l synthesis) with silica gel and DCM/hexane gradients.

Industrial Production Considerations

Scale-Up Challenges

  • Heat Management : Exothermic reactions (e.g., POCl₃ addition) require jacketed reactors to maintain temperature control.

  • Waste Streams : POCl₃ hydrolysis generates HCl gas, necessitating scrubbers for safe disposal.

Process Intensification

  • Continuous Flow Reactors : Potential to enhance yield and reduce reaction times by improving mass/heat transfer.

  • Automated Purification : In-line filtration and crystallization systems could replace manual steps, ensuring consistency .

Q & A

Q. Basic Research Focus

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–8.5 ppm for benzo[d]thiazole protons). ¹³C NMR identifies the nitrile carbon (~115 ppm) and chlorine-substituted aromatic carbons.
  • IR : Sharp peaks at ~2220 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-Cl stretch) confirm functional groups.
  • MS : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]⁺ ion). Cross-validate with X-ray crystallography for structural ambiguity .

What substitution reactions are feasible for derivatizing this compound, and how do electronic effects guide selectivity?

Advanced Research Focus
The nitrile and chlorine groups enable diverse functionalization:

Reaction Type Reagents/Conditions Target Derivatives
Nucleophilic substitutionAmines, thiols (K₂CO₃, DMF, 50°C)Amino-/thioether-linked analogs
Pd-catalyzed couplingSuzuki-Miyaura (aryl boronic acids)Biaryl derivatives
ReductionLiAlH₄ (controlled)Primary amines (risk of over-reduction)
Electronic effects: The electron-withdrawing nitrile and chlorine direct electrophilic attacks to the thiazole ring’s 5-position .

Which density-functional theory (DFT) methods best model the electronic structure and reactivity of this compound?

Advanced Research Focus
Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately predict:

  • HOMO-LUMO gaps (correlated with experimental UV-Vis spectra).
  • Charge distribution, highlighting nucleophilic/electrophilic sites.
  • Thermodynamic stability of tautomers or resonance structures.
    Validation against experimental vibrational frequencies (IR) ensures reliability .

How can structure-activity relationship (SAR) studies leverage structural analogs of this compound?

Advanced Research Focus
Key analogs and their bioactivity insights:

Analog Structural Variation Biological Activity SAR Insight
2-Amino-5-chlorobenzothiazoleAmino substitution at 2-positionAntimicrobialAmino group enhances solubility and target binding.
4-Phenyl-thiazole derivativesPhenyl at 4-positionAnticancerBulky substituents modulate steric interactions with enzymes.
Use QSAR models to quantify substituent effects on activity .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Purity : Use HPLC (≥95% purity) to exclude impurities affecting results.
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion.
    Statistical tools (e.g., ANOVA) identify significant outliers .

What in silico tools predict feasible synthetic pathways for novel derivatives of this compound?

Advanced Research Focus
AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to propose routes based on:

  • Reaction databases (e.g., >10⁶ entries for thiazole derivatives).
  • Feasibility scores for one-step reactions (e.g., nitrile introduction via cyanation).
  • Compatibility with green chemistry principles (e.g., solvent-free conditions) .

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